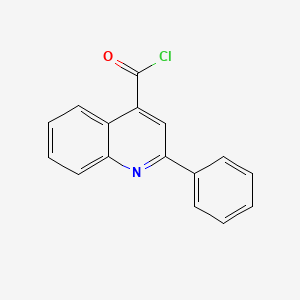

2-Phenylquinoline-4-carbonyl chloride

Description

Academic Significance of the Quinoline (B57606) Scaffold

The quinoline ring system is a recurring motif in a vast number of natural products, drugs, and functional materials, underscoring its immense academic and industrial significance. researchgate.net Its unique electronic and structural features have made it a subject of intense study for over a century. numberanalytics.comresearchgate.net

Quinoline as a Privileged Heterocyclic Nucleus in Organic Chemistry

In the lexicon of medicinal chemistry, certain molecular frameworks that can bind to multiple biological targets with high affinity are termed "privileged scaffolds." thesciencein.orgnih.gov The quinoline nucleus is a quintessential example of such a scaffold. thesciencein.orgnih.govnih.govbohrium.com Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atom can participate in hydrogen bonding and act as a basic center. This combination of features allows for the generation of large, diverse libraries of compounds with a wide range of biological activities. nih.gov The synthetic versatility of the quinoline ring further enhances its privileged status, enabling chemists to modify its structure extensively to optimize activity and properties. nih.gov

Broad Relevance in Synthetic and Medicinal Chemistry

The importance of the quinoline scaffold is demonstrated by its presence in a wide array of pharmacologically active compounds. researchgate.netorientjchem.org This versatile pharmacophore is a key component in drugs with applications spanning numerous therapeutic areas. nih.gov The synthetic accessibility and the ability to functionalize the quinoline ring at various positions have facilitated the development of derivatives with tailored biological profiles. nih.govresearchgate.net

Table 1: Therapeutic Applications of Quinoline Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Anticancer | Inhibition of tyrosine kinases, tubulin polymerization, and DNA repair. nih.govnih.gov |

| Antimalarial | Historically significant, with quinine (B1679958) being a primary example. numberanalytics.com |

| Antibacterial | Found in various antibacterial agents. nih.govnih.govresearchgate.net |

| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects. nih.govnih.govresearchgate.net |

| Antiviral | Investigated for activity against various viruses. nih.govorientjchem.org |

| Antifungal | Active against a range of fungal pathogens. researchgate.net |

| Anticonvulsant | Certain derivatives exhibit anticonvulsant properties. nih.govresearchgate.net |

2-Phenylquinoline-4-carbonyl chloride as a Central Synthetic Intermediate

This compound is not typically an end-product but rather a key intermediate in multi-step synthetic sequences. Its precursor, 2-phenylquinoline-4-carboxylic acid (also known as cinchophen), is readily prepared via established methods. researchgate.net The conversion of this carboxylic acid into the more reactive acyl chloride is a crucial activation step. This transformation is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for creating a variety of derivatives, primarily through nucleophilic acyl substitution reactions. For instance, it readily reacts with amines to form amides and with alcohols to form esters. These reactions are fundamental in medicinal chemistry for linking the 2-phenylquinoline (B181262) core to other pharmacophores or functional groups to explore structure-activity relationships (SAR). nih.govresearchgate.net The synthesis of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives, for example, has been explored for developing new antibacterial agents and histone deacetylase (HDAC) inhibitors. frontiersin.orgresearchgate.net

Table 2: Reactions of this compound

| Reactant | Product Class |

|---|---|

| Amines (R-NH₂) | Amides |

| Alcohols (R-OH) | Esters |

Historical Development of Quinoline-4-carboxylic Acid and Acyl Chloride Synthesis

The synthesis of the quinoline core has been a significant area of research in organic chemistry for well over a century. Several classic name reactions have been developed to construct this heterocyclic system from simple acyclic or aromatic precursors. The synthesis of quinoline-4-carboxylic acids, the direct precursors to the corresponding acyl chlorides, is historically dominated by two principal methods: the Doebner reaction and the Pfitzinger reaction. researchgate.net

The Doebner Reaction: This method typically involves the condensation of an aniline (B41778), an aldehyde (like benzaldehyde), and pyruvic acid to form a 2-substituted-quinoline-4-carboxylic acid. researchgate.netnih.gov This has been a common route to synthesize 2-phenylquinoline-4-carboxylic acid. researchgate.net

The Pfitzinger Reaction: This reaction provides an alternative route, involving the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group (like an acetophenone) in the presence of a base. frontiersin.orgnih.gov This method is also highly effective for producing a variety of substituted quinoline-4-carboxylic acids. researchgate.net

Other historical methods for quinoline synthesis include the Combes, Conrad-Limpach, and Camps cyclization reactions, although the Doebner and Pfitzinger reactions are most directly relevant to the synthesis of the quinoline-4-carboxylic acid scaffold. researchgate.netmdpi.com

Once the quinoline-4-carboxylic acid is obtained, its conversion to the acyl chloride is a standard and historically well-established procedure in organic synthesis. The use of thionyl chloride for this purpose has been a routine method for decades, providing a reliable way to activate the carboxylic acid for subsequent derivatization. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHGMYUEOXZDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylquinoline 4 Carbonyl Chloride and Its Precursors

Precursor Synthesis: 2-Phenylquinoline-4-carboxylic Acid

Several classical and modern synthetic strategies have been developed for the efficient production of 2-phenylquinoline-4-carboxylic acid. These methods offer various advantages concerning yield, reaction conditions, and substrate scope.

Classical Doebner Reaction and its Variants

The Doebner reaction, first reported by Oscar Doebner in 1887, is a cornerstone in the synthesis of quinoline-4-carboxylic acids. nih.govacs.org It serves as a prominent alternative to the Pfitzinger reaction. acs.org

The most traditional approach involves a one-pot, three-component condensation of an aniline (B41778), a benzaldehyde, and pyruvic acid. nih.govresearchgate.net This reaction convenes these three simple starting materials to construct the quinoline (B57606) core in a single step. The general mechanism, though not definitively established, is thought to proceed through either an initial aldol (B89426) condensation followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and benzaldehyde, which then reacts with the enol of pyruvic acid. acs.org Subsequent cyclization and dehydration yield the final 2-phenylquinoline-4-carboxylic acid.

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives has been synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid through the Doebner reaction. researchgate.net

The efficiency of the Doebner reaction is often hampered by limitations such as low yields, long reaction times, and harsh conditions. researchgate.net To mitigate these issues, extensive research has focused on the optimization of catalysts and solvent systems.

Various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids, have been employed to promote the reaction. researchgate.net For instance, iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] has been demonstrated as an effective Lewis acid catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde. nih.gov This method offers high atom economy and shorter reaction times (3 hours) using only a catalytic amount (15 mol%) of Fe(OTf)3. nih.gov

Solvent choice also plays a critical role. While absolute ethanol (B145695) is a common solvent, others like acetic acid have been shown to improve yields. researchgate.net In some cases, replacing trifluoroacetic acid with acetic acid and using an excess of acetic acid as the solvent instead of ethanol has been found to be favorable. researchgate.net Solvent-free conditions have also been explored to develop more environmentally benign protocols. researchgate.net

A study on the Doebner hydrogen-transfer reaction highlighted the use of BF3·THF as a catalyst, which was effective for anilines possessing both electron-withdrawing and electron-donating groups, enabling large-scale synthesis. researchgate.net

Table 1: Comparison of Catalysts in the Doebner Reaction for 2-Phenylquinoline-4-carboxylic Acid Synthesis

| Catalyst | Solvent | Reaction Time | Yield | Reference |

| Trifluoroacetic acid | Ethanol | 12 h | Low | researchgate.net |

| Acetic Acid | Acetic Acid | Not specified | 68% | researchgate.net |

| Fe(OTf)3 | Ethanol | 3 h | Good | nih.gov |

| BF3·THF | MeCN | 24 h | Good | researchgate.net |

Pfitzinger Reaction for Substituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a versatile alternative to the Doebner synthesis. frontiersin.orgprepchem.com This method involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. frontiersin.orgnih.gov

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. frontiersin.org This intermediate then reacts with the carbonyl compound (such as acetophenone (B1666503) to introduce the 2-phenyl group) to form an imine, which tautomerizes to an enamine. frontiersin.orgfrontiersin.org Subsequent intramolecular cyclization and dehydration afford the quinoline-4-carboxylic acid. frontiersin.org For example, 2-phenylquinoline-4-carboxylic acid was synthesized by reacting isatin with acetophenone in a 33% potassium hydroxide (B78521) solution, followed by refluxing in ethanol for 8 hours, yielding the product after acidification. frontiersin.orgmasterorganicchemistry.com

Isatin-Based Condensation Approaches

Beyond the classical Pfitzinger reaction, other isatin-based condensations have been developed. These methods often involve a multi-step sequence. For instance, a patented method describes the initial condensation of isatin with acetone (B3395972) under basic conditions to form 2-methylquinoline-4-carboxylic acid, which is then subjected to a series of reactions including addition, dehydration, oxidation, and decarboxylation to arrive at the desired quinoline-4-carboxylic acid derivative. These approaches highlight the versatility of isatin as a key building block in quinoline synthesis.

Modernized Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

To address the drawbacks of traditional heating methods, such as long reaction times and high energy consumption, modernized protocols have been developed. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard.

The Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives has been successfully adapted to microwave irradiation conditions. researchgate.net This technique significantly reduces reaction times from hours to minutes and often leads to improved yields and cleaner reactions. For example, a series of substituted 2-phenylquinoline-4-carboxylic acids were synthesized via the Doebner reaction using microwave irradiation in just 0.5-3 minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Doebner Synthesis

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | Several hours | Moderate | Well-established | researchgate.net |

| Microwave Irradiation | 0.5 - 3 minutes | Moderate to Good | Rapid, eco-friendly |

Conversion to 2-Phenylquinoline-4-carbonyl chloride

The final step in the synthesis of the target compound is the conversion of the carboxylic acid precursor to the corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent.

The reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux is a common and effective method for preparing this compound. nih.gov Thionyl chloride is a favored reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by an addition-elimination mechanism at the carbonyl carbon, where a chloride ion displaces the chlorosulfite group, yielding the final acyl chloride product.

Direct Synthesis of this compound

The conversion of 2-phenylquinoline-4-carboxylic acid to its corresponding acyl chloride is a fundamental reaction in organic synthesis. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). The resulting acyl chloride is a highly reactive intermediate, making it a valuable building block for creating a diverse range of chemical compounds. nih.govnih.gov Several standard chlorinating agents are employed for this purpose, each with its own specific reaction conditions and advantages.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient removal of byproducts. masterorganicchemistry.com The reaction between 2-phenylquinoline-4-carboxylic acid and thionyl chloride proceeds by converting the hydroxyl group into a better leaving group. chemistrysteps.com

The general mechanism involves the carboxylic acid's carbonyl oxygen attacking the sulfur atom of thionyl chloride. masterorganicchemistry.com This is followed by a series of steps that result in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The evolution of these gases helps to drive the reaction to completion. masterorganicchemistry.com In a typical procedure, the reaction is carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. nih.govcommonorganicchemistry.com

| Reagent | Conditions | Product | Yield | Reference |

| Thionyl Chloride (SOCl₂) | Reflux | This compound | Not specified | nih.gov |

This table is interactive. Click on the headers to sort.

Phosphorus pentachloride (PCl₅) is another effective, albeit highly reactive, agent for converting carboxylic acids to acyl chlorides. chemistrysteps.comyoutube.com The reaction with PCl₅ is vigorous and produces the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. youtube.comchemtube3d.com

The reaction mechanism involves an initial attack by the carboxylic acid on the phosphorus atom, leading to the formation of an intermediate that subsequently eliminates POCl₃ and HCl to yield the final acyl chloride. chemtube3d.comquora.com The formation of the strong phosphorus-oxygen double bond in phosphoryl chloride is a significant driving force for this reaction. chemtube3d.com Due to its high reactivity, PCl₅ is often used when other milder reagents fail. It is a solid, which can make it easier to handle compared to the liquid PCl₃. reddit.com

| Reagent | Byproducts | Key Feature | Reference |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Vigorous reaction, driven by stable P=O bond formation. | youtube.comchemtube3d.com |

This table is interactive. Click on the headers to sort.

Oxalyl chloride ((COCl)₂) is often considered a milder and more selective reagent for the synthesis of acyl chlorides compared to thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. commonorganicchemistry.comorgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. orgsyn.orgstackexchange.com

The reaction with oxalyl chloride is advantageous because the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the product. orgsyn.org The active chlorinating agent is believed to be an imidoyl chloride derivative formed from the reaction of oxalyl chloride with the DMF catalyst. wikipedia.org This method is known for its high efficiency, with some reactions yielding nearly 100% of the desired acyl chloride. researchgate.net

| Reagent | Catalyst | Solvent | Temperature | Byproducts | Reference |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (CH₂Cl₂) | Room Temperature | CO, CO₂, HCl | commonorganicchemistry.comwikipedia.orgorgsyn.org |

This table is interactive. Click on the headers to sort.

Optimizing the conditions for the conversion of 2-phenylquinoline-4-carboxylic acid to its acyl chloride is crucial for maximizing yield and purity while minimizing reaction time and side products. The choice of chlorinating agent is the primary consideration. Oxalyl chloride, in combination with a catalytic amount of DMF, is often preferred for its mild conditions and clean reaction profile, as the volatile byproducts are easily removed. wikipedia.orgorgsyn.orgstackexchange.com

For reactions using phosphorus pentachloride, optimization can involve controlling the stoichiometry of the reagents. For instance, in the synthesis of related chloroquinolines, using 4.5 equivalents of PCl₅ with 3 equivalents of DMF at a controlled temperature was found to be optimal. researchgate.net When using thionyl chloride, using it as both the reagent and solvent under reflux is a common and straightforward method, though purification requires the removal of excess SOCl₂. nih.govcommonorganicchemistry.com The selection between these reagents often depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. wikipedia.org

Reactivity Profiles and Derivatization Strategies of 2 Phenylquinoline 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 2-phenylquinoline-4-carbonyl chloride's reactivity lies in nucleophilic acyl substitution. This class of reactions involves the displacement of the chloride ion by a nucleophile, providing a gateway to a diverse array of functionalized quinoline (B57606) derivatives. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

Amidation Reactions with Amines

The reaction of this compound with primary or secondary amines, known as amidation, is a robust method for the synthesis of 2-phenylquinoline-4-carboxamides. These reactions are typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid formed as a byproduct.

The nature of the resulting carboxamide is dependent on the amine used. Primary amines yield N-substituted (monosubstituted) carboxamides, while secondary amines produce N,N-disubstituted carboxamides. A wide range of aliphatic, aromatic, and heterocyclic amines can be employed, demonstrating the broad scope of this transformation.

| Amine Nucleophile | Resulting Carboxamide Product | General Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl-2-phenylquinoline-4-carboxamide | Base (e.g., Et3N), Solvent (e.g., THF), Reflux |

| Piperidine | (2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone | Base (e.g., Et3N), Solvent (e.g., DCM), Room Temperature |

| 4-Aminophenol | N-(4-hydroxyphenyl)-2-phenylquinoline-4-carboxamide | Base (e.g., Pyridine), Solvent (e.g., DCM), Room Temperature |

Utilizing diamines as nucleophiles allows for the synthesis of bifunctional quinoline derivatives. The reaction of two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine (B42938) or piperazine, leads to the formation of bis-carboxamides. wikipedia.org These symmetrical molecules are of interest for their potential to act as linkers or to exhibit bivalent binding properties in biological systems.

| Diamine Nucleophile | Resulting Bis-carboxamide Product | General Reaction Conditions |

|---|---|---|

| Ethylenediamine | N,N'-(Ethane-1,2-diyl)bis(2-phenylquinoline-4-carboxamide) | Base (e.g., Et3N), Solvent (e.g., THF), Reflux |

| Piperazine | 1,4-Bis(2-phenylquinoline-4-carbonyl)piperazine | Base (e.g., Et3N), Solvent (e.g., DCM), Room Temperature |

Hydrazinolysis for Hydrazide Formation

The treatment of this compound with hydrazine (B178648) hydrate (B1144303) results in a nucleophilic acyl substitution reaction known as hydrazinolysis. organic-chemistry.orgnih.govnih.gov This reaction yields 2-phenylquinoline-4-carbohydrazide, a valuable synthetic intermediate. organic-chemistry.orgnih.gov The hydrazide functionality can be further elaborated to construct various five-membered heterocycles, such as pyrazoles and oxadiazoles, which are prevalent motifs in medicinal chemistry. nih.gov The reaction is typically carried out by refluxing the acyl chloride with hydrazine hydrate in an alcoholic solvent. nih.gov

Other Relevant Nucleophilic Transformations (e.g., Esterification)

Beyond nitrogen-based nucleophiles, this compound readily reacts with alcohols in a process called esterification to form the corresponding esters. This reaction is generally performed in the presence of a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger. The versatility of this reaction allows for the incorporation of a wide range of alcoholic R-groups, from simple alkyl chains to more complex moieties, thereby tuning the physicochemical properties of the resulting ester.

| Alcohol Nucleophile | Resulting Ester Product | General Reaction Conditions |

|---|---|---|

| Methanol | Methyl 2-phenylquinoline-4-carboxylate | Base (e.g., Pyridine), Solvent (e.g., DCM), Room Temperature |

| Ethanol (B145695) | Ethyl 2-phenylquinoline-4-carboxylate | Base (e.g., Et3N), Solvent (e.g., THF), Room Temperature |

Metal-Catalyzed Coupling Reactions for Functionalization

The functionalization of the 2-phenylquinoline (B181262) scaffold can also be achieved through modern metal-catalyzed cross-coupling reactions. While these reactions are powerful tools for C-C and C-heteroatom bond formation, the direct use of acyl chlorides can sometimes be complicated by a competing decarbonylative pathway, where the -COCl group is lost and subsequent coupling occurs at the C4 position of the quinoline ring. The following sections describe the general principles of these reactions and their potential application to this compound, noting that specific literature examples for this exact substrate are sparse.

A plausible general mechanism for a decarbonylative coupling would involve the initial oxidative addition of the C-Cl bond of the acyl chloride to a low-valent metal catalyst (e.g., Pd(0)), followed by decarbonylation (loss of CO) to form a quinolin-4-yl-metal complex. This intermediate can then participate in the respective cross-coupling catalytic cycle.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron reagent with an organic halide. researchgate.netlibretexts.org A decarbonylative Suzuki-Miyaura coupling of this compound with a boronic acid would yield a 4-aryl- or 4-alkyl-2-phenylquinoline. Alternatively, under conditions that suppress decarbonylation, the reaction could potentially lead to the formation of a ketone. nih.gov

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orgnih.gov A decarbonylative Heck reaction would likely involve the coupling of the in situ generated 4-halo-2-phenylquinoline with an alkene, resulting in the introduction of a vinyl or substituted vinyl group at the 4-position.

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org A decarbonylative Sonogashira coupling of this compound would be a viable route to synthesize 4-alkynyl-2-phenylquinolines.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. A decarbonylative Stille coupling offers a pathway to introduce a wide variety of organic substituents onto the C4 position of the 2-phenylquinoline core.

The specific outcome of these reactions is highly dependent on the catalyst system, ligands, base, and solvent employed. Further research is warranted to fully elucidate the scope and limitations of these metal-catalyzed functionalizations of this compound.

Suzuki Coupling for Aryl Group Incorporation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. In the context of this compound, the analogous 4-chloroquinoline (B167314) moiety can readily participate in Suzuki coupling reactions with various arylboronic acids. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the haloquinoline to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the arylated quinoline and regenerate the Pd(0) catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners.

For instance, the Suzuki coupling of 4-chloroquinoline derivatives with arylboronic acids has been successfully achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or (PPh₃)₂PdCl₂ in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). thieme-connect.com The reaction is often carried out in a solvent system like a mixture of dioxane and water.

Table 1: Representative Conditions for Suzuki Coupling of 4-Chloroquinoline Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| (PPh₃)₂PdCl₂ | Tricyclohexylphosphine (PCy₃) | Cs₂CO₃ | Dioxane/Water | 80 | |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80-90 | |

| Pd/C | PPh₃ | CuI (co-catalyst) | Water | Not specified |

The utility of this methodology extends to the synthesis of complex polycyclic aromatic systems. For example, 2-aryl-4-chloro-3-iodoquinolines have been subjected to one-pot Suzuki-Miyaura cross-coupling with an excess of arylboronic acids to afford 2,3,4-triarylquinolines. This sequential coupling highlights the differential reactivity of the C-I and C-Cl bonds, with the C-I bond being more reactive towards oxidative addition to the palladium catalyst.

Other Cross-Coupling Methodologies

Beyond the Suzuki coupling, the 4-chloro substituent of the 2-phenylquinoline scaffold can participate in a variety of other palladium-catalyzed cross-coupling reactions, offering a versatile toolkit for the synthesis of diverse derivatives. These methodologies include the Heck, Sonogashira, Stille, and Negishi reactions.

The Heck reaction involves the coupling of the haloquinoline with an alkene in the presence of a palladium catalyst and a base. thieme-connect.com This reaction is a valuable tool for the introduction of vinyl groups at the 4-position of the quinoline ring. The reaction typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-chloroquinoline and a terminal alkyne. pharmaguideline.com This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base. The resulting 4-alkynyl-2-phenylquinolines are valuable intermediates for the synthesis of more complex molecules.

The Stille coupling utilizes organotin reagents as the coupling partners for the haloquinoline. acs.org This reaction is known for its tolerance of a wide range of functional groups. However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

The Negishi coupling employs organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. rsc.orgrsc.org This reaction is also catalyzed by palladium or nickel complexes and offers a powerful method for the formation of carbon-carbon bonds with a broad substrate scope.

Integration into Coordination Chemistry and Ligand Design

The 2-phenylquinoline scaffold is a prominent structural motif in the design of ligands for coordination chemistry due to its rigid, planar structure and the presence of a nitrogen atom that can coordinate to metal centers. The derivatization of this scaffold, for instance through the carbonyl chloride group of this compound, allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes.

Precursor for Cyclometalated Platinum(II) Complexes

2-Phenylquinoline and its derivatives are well-established as C^N cyclometalating ligands in the synthesis of platinum(II) complexes. The formation of a C-M bond between the phenyl ring and the platinum center, along with the N-M coordination from the quinoline nitrogen, results in a stable five-membered chelate ring. These cyclometalated platinum(II) complexes often exhibit interesting photophysical properties, making them attractive for applications in areas such as organic light-emitting diodes (OLEDs).

The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the 2-phenylquinoline ligand. researchgate.net The reaction can be carried out under thermal or photochemical conditions. Photochemically induced cyclometalation has been demonstrated to proceed under mild conditions at room temperature. researchgate.net The carbonyl chloride group in this compound can be converted into various functional groups prior to or after the cyclometalation reaction, providing a route to functionalized platinum(II) complexes with tailored properties.

Design of Chromophore-Labelled Ligands

The extended π-system of the 2-phenylquinoline core imparts it with inherent chromophoric properties. Further extension of this conjugation through the introduction of other aromatic or unsaturated groups can lead to the development of ligands with specific absorption and emission characteristics. The carbonyl chloride functionality of this compound serves as a convenient point of attachment for such chromophoric units.

For example, by reacting the carbonyl chloride with amino-functionalized dyes or other chromophores, it is possible to create covalently linked chromophore-ligand conjugates. These chromophore-labelled ligands can be used to prepare metal complexes with interesting photophysical properties, such as long-lived excited states or specific emission wavelengths. The design of such ligands is of interest for applications in sensing, bioimaging, and photodynamic therapy.

Transformational Chemistry of the Quinoline Core (General Reactivity)

The quinoline ring system itself is a versatile platform for a range of chemical transformations, including oxidation and reduction reactions. These reactions can be used to modify the electronic properties of the molecule and to introduce new functional groups.

Oxidation and Reduction Pathways

Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene (B151609) ring can be cleaved to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com The nitrogen atom in the quinoline ring can be selectively oxidized to the corresponding N-oxide using reagents like hydrogen peroxide or peracids. The formation of the N-oxide can alter the reactivity of the quinoline ring, for example, by activating the 2- and 4-positions towards nucleophilic attack.

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinolines, often using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, typically leads to the selective reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinolines. acs.orgacs.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. acs.org Non-catalytic reduction methods using reagents like sodium borohydride (B1222165) in the presence of an acid or iodine-catalyzed reduction with hydroboranes have also been reported. rsc.org

Table 2: Summary of Oxidation and Reduction Reactions of the Quinoline Core

| Reaction | Reagent(s) | Product(s) |

| Oxidation | KMnO₄ | Quinolinic acid |

| N-Oxidation | H₂O₂ or peracids | Quinoline N-oxide |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline |

| Chemical Reduction | NaBH₄/Acid or I₂/Hydroborane | 1,2,3,4-Tetrahydroquinoline |

Thionation Reactions on Related Quinoline Scaffolds

Thionation, the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S), is a fundamental strategy in organic synthesis for modifying the electronic and steric properties of molecules. On quinoline and related heterocyclic scaffolds, this transformation provides access to a diverse range of thio-derivatives with unique chemical reactivity and potential applications. The most common and effective reagents for this purpose are phosphorus-based thionating agents, primarily Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's reagent (LR) is widely recognized for its efficacy in converting various carbonyl compounds—including ketones, amides, lactams, esters, and quinones—into their corresponding thio-analogs. chemicalbook.comnih.gov The reaction mechanism, similar to a Wittig reaction, involves a [2+2] cycloaddition of the reactive dithiophosphine ylide intermediate (formed from LR) with the carbonyl group to form a transient four-membered thiaoxaphosphetane ring. nih.govorganic-chemistry.orgunict.it This intermediate then undergoes cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound. nih.govorganic-chemistry.org Generally, the thionation process is faster for more electron-rich carbonyl groups. chemicalbook.com

While direct thionation of this compound is not extensively detailed, the reactivity of related scaffolds provides significant insight. For instance, the thionation of quinazolinones, a closely related heterocyclic system, has been successfully achieved using Lawesson's reagent. In these cases, the C4-oxo group of the quinazolinone ring is converted to the corresponding thione. nih.gov This demonstrates the feasibility of applying such reagents to carbonyl groups situated on nitrogen-containing aromatic ring systems. Compared to phosphorus pentasulfide, Lawesson's reagent is often more reactive and allows for reactions under milder conditions with shorter reaction times. nih.govorganic-chemistry.org

The following table summarizes representative thionation reactions on quinoline and related heterocyclic scaffolds, showcasing the reagents and conditions employed.

Table 1: Examples of Thionation Reactions on Heterocyclic Scaffolds

| Starting Material | Thionating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinazolinone Derivatives | Lawesson's Reagent | Toluene (B28343) | Reflux | Quinazoline-4-thione Derivatives | Not specified | nih.gov |

| Ferrocenyl hetaryl ketone | Lawesson's Reagent | Tetrahydrofuran (THF) | 65 °C | Ferrocenyl hetaryl thioketone | 75-85 | nih.gov |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Phosphorus Pentasulfide | Pyridine | Not specified | 8-Methylquinoline-2,4(1H,3H)-dithione | Poor | mdpi.com |

Beyond the direct conversion of existing carbonyls, alternative methods have been developed for introducing sulfur onto the quinoline framework. A notable modern approach is the deoxygenative C-H/C-S functionalization of quinoline N-oxides. nih.govacs.orgorganic-chemistry.org This method utilizes thiourea (B124793) in the presence of triflic anhydride (B1165640) to regioselectively synthesize quinoline-2-thiones from readily available quinoline-N-oxides in good to high yields. nih.govorganic-chemistry.org This strategy bypasses the need for a pre-existing carbonyl group at the target position, offering a different synthetic route to quinoline thiones. acs.orgorganic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lawesson's Reagent |

| Phosphorus pentasulfide |

| Quinazolinone |

| Quinazoline-4-thione |

| Ferrocenyl hetaryl ketone |

| Tetrahydrofuran |

| Ferrocenyl hetaryl thioketone |

| 4-Hydroxy-8-methylquinolin-2(1H)-one |

| Pyridine |

| 8-Methylquinoline-2,4(1H,3H)-dithione |

| Ammonium Phosphorodithioate |

| Thioamide |

| Quinoline N-oxide |

| Thiourea |

| Triflic anhydride |

Advanced Research Applications in Organic Synthesis

Utility as a Synthon for Complex Molecular Architectures

The primary role of 2-phenylquinoline-4-carbonyl chloride in synthesis is that of a synthon, a building block that can be strategically incorporated into a larger molecule. Its predictable reactivity makes it a reliable component for constructing elaborate molecular designs.

The high electrophilicity of the carbonyl chloride group makes it an excellent site for nucleophilic acyl substitution reactions, providing a straightforward pathway to a variety of derivatives, particularly those involving the formation of new heterocyclic systems appended to the quinoline (B57606) core.

One prominent application is in the synthesis of quinoline-triazole conjugates. In a multi-step process, the parent compound, 2-phenylquinoline-4-carboxylic acid, is first converted to its ethyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form 2-phenylquinoline-4-carbohydrazide. This carbohydrazide (B1668358) intermediate, derived from the carbonyl chloride's precursor, undergoes cyclocondensation with various aromatic aldehydes to yield a final structure where a 1,2,4-triazole (B32235) ring is attached to the quinoline core at the 4-position tandfonline.com.

The most direct application involves the formation of amide bonds. The carbonyl chloride reacts readily with a wide range of primary and secondary amines to form stable carboxamide derivatives. This reaction has been used to synthesize series of N-aryl amides, where various substituted anilines are coupled with the this compound scaffold austinpublishinggroup.com. This straightforward amidation is fundamental in creating libraries of compounds for further study.

More complex molecular architectures have also been developed. For instance, the compound has been used to synthesize novel, luminescent platinum complexes. In this work, this compound was reacted with chromophoric amines, such as 1-(aminomethyl)pyrene, to create a ligand where the pyrene (B120774) unit is linked to the quinoline via an amide bond. This ligand was subsequently used to form a cyclometalated platinum(II) complex, demonstrating the synthon's utility in creating sophisticated organometallic materials rsc.org.

Interactive Table: Examples of Heterocycles Synthesized from this compound or its Precursors

| Starting Nucleophile/Reagent | Intermediate Formed | Final Heterocyclic System |

| Hydrazine Hydrate (on ester) | 2-Phenylquinoline-4-carbohydrazide | 4-(1,2,4-Triazol-yl)-2-phenylquinoline |

| Substituted Anilines | N/A | N-(Aryl)-2-phenylquinoline-4-carboxamide |

| 1-(Aminomethyl)pyrene | N/A | N-(Pyren-1-ylmethyl)-2-phenylquinoline-4-carboxamide |

While this compound is a key intermediate in the multi-step synthesis of functional molecules like the aforementioned platinum complexes and triazole conjugates, its application as a building block in the total synthesis of complex natural products is not widely documented in available literature tandfonline.comrsc.org. The focus of its use remains primarily on the generation of novel quinoline-based derivatives rather than its incorporation into a larger, structurally unrelated natural product skeleton .

Methodological Contributions to Quinoline Chemistry

The study of this compound has contributed to the broader field of quinoline chemistry, although primarily through its application in established reactions rather than the development of entirely new methodologies.

Research centered on this compound has predominantly utilized well-established reaction pathways, such as its conversion to amides, esters, and other carboxylic acid derivatives tandfonline.comaustinpublishinggroup.com. The literature reviewed does not indicate that this specific compound has been instrumental in the development of fundamentally new or named reaction pathways. The novelty in the associated research often lies in the structure and properties of the final products synthesized, rather than in the synthetic methodology involving the carbonyl chloride itself.

Exploration of Structure-Reactivity Relationships

The chemical behavior of this compound is dictated by the interplay between its constituent parts: the quinoline ring, the phenyl substituent, and the acyl chloride functional group. The carbonyl chloride group is inherently a strong electrophile, making the molecule highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable covalent bonds . This high reactivity is the cornerstone of its utility as a synthon austinpublishinggroup.com.

Investigation of Substituent Effects on Reactivity

The reactivity of the this compound scaffold can be modulated by introducing various substituents onto the 2-phenyl ring. These modifications can alter the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with other reagents and biological targets. While kinetic studies on the reactivity of the carbonyl chloride group itself are not extensively detailed in the literature, research into the biological activity of its derivatives provides significant insight into the effects of these substituents.

A notable area of investigation is in the development of histone deacetylase (HDAC) inhibitors, where the 2-phenylquinoline-4-carboxylic acid framework serves as a key structural component. nih.govfrontiersin.org In these studies, a library of derivatives is synthesized by introducing different functional groups to the phenyl ring of the precursor, 2-phenylquinoline-4-carboxylic acid, which is then converted to the final products. nih.gov The subsequent evaluation of these compounds' biological activity reveals clear structure-activity relationships (SAR), demonstrating the impact of substituent choice.

For instance, a comparative study of various substituted 2-phenylquinoline (B181262) derivatives as HDAC inhibitors found that the nature of the substituent on the phenyl ring significantly impacts inhibitory potency. nih.gov The unsubstituted version of the derivative served as a baseline for comparison. It was observed that certain substitutions were conducive to the desired biological activity, while others were detrimental.

Key findings from this research include:

Fluorine Substitution : The introduction of difluoride substituents onto the 2-phenyl ring was found to be beneficial for HDAC inhibitory activity compared to the unsubstituted analog. nih.gov

Chlorine Substitution : In contrast, chloro-substituted compounds showed a decrease in activity. nih.gov

Methyl and Methoxy (B1213986) Substitution : Similarly, the presence of methyl and methoxy groups on the phenyl ring also reduced the HDAC inhibitory potency. nih.gov

These findings suggest that the electronic effects of the substituents play a crucial role. The electron-withdrawing nature of fluorine may enhance interactions with the biological target, while the electron-donating or sterically hindering properties of chloro, methyl, and methoxy groups may be unfavorable for binding.

The table below summarizes the observed effects of different substituents on the biological activity of 2-phenylquinoline-4-carboxylic acid derivatives in the context of HDAC inhibition. nih.gov

| Substituent on 2-Phenyl Ring | Effect on HDAC Inhibitory Activity |

| Unsubstituted | Baseline Activity |

| Difluoro | Increased Activity |

| Chloro | Decreased Activity |

| Methyl | Decreased Activity |

| Methoxy | Decreased Activity |

These structure-activity relationship studies, while focused on a biological outcome, provide valuable data on how substituent modifications on the 2-phenylquinoline scaffold influence molecular interactions, a key aspect of chemical reactivity. nih.gov

Influence of Stereochemistry on Chemical Transformations

The core structure of this compound is planar and achiral, meaning it does not have a non-superimposable mirror image. Consequently, the compound itself does not possess stereocenters.

The influence of stereochemistry on its chemical transformations would arise from its reactions with chiral substrates, reagents, or catalysts. For example, if this compound were reacted with a chiral amine or alcohol, the resulting products would be a mixture of diastereomers. The study of the ratio of these diastereomers could provide insight into any potential stereochemical influence or facial selectivity imparted by the quinoline scaffold.

However, a review of the current scientific literature does not reveal specific research focused on the stereoselective reactions of this compound. There are no prominent studies detailing its use as a chiral auxiliary or in diastereoselective or enantioselective synthesis. Therefore, while the potential for stereochemical influence in its reactions with chiral molecules exists, it does not appear to be a documented area of investigation for this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular properties of 2-phenylquinoline (B181262) derivatives. While direct computational studies on 2-Phenylquinoline-4-carbonyl chloride are not extensively documented in publicly available literature, a wealth of theoretical research on the parent compound, 2-phenylquinoline-4-carboxylic acid, and related quinoline (B57606) structures allows for a robust extrapolation of its characteristics.

The electronic structure of the 2-phenylquinoline core is characterized by a delocalized π-system extending over the quinoline and phenyl rings. DFT calculations on various quinoline derivatives consistently show that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are primarily distributed across this π-system. nih.govrsc.org This distribution is crucial for the molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. nih.gov

Introduction of the carbonyl chloride group at the 4-position is expected to significantly influence the electronic landscape. The electron-withdrawing nature of the carbonyl group and the chlorine atom would lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze charge delocalization and hyperconjugative interactions, further elucidating the stability of the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative Core

| Molecular Orbital | Energy (eV) - Example Calculation | Primary Contribution |

| HOMO | -6.2 | π-orbitals of the quinoline and phenyl rings |

| LUMO | -2.5 | π-orbitals of the quinoline and phenyl rings |

| HOMO-LUMO Gap | 3.7 | π -> π transition |

Note: The values presented are illustrative and based on typical DFT calculations for related quinoline systems. The actual energies for this compound would require specific calculations.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately compute the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For the IR spectrum , calculations on related quinoline carboxylic acids have shown good agreement between theoretical and experimental data. nih.govresearchgate.net The most prominent vibrational mode for this compound would be the C=O stretching frequency of the acyl chloride group, which is expected to appear at a higher wavenumber (typically 1750-1820 cm⁻¹) compared to the corresponding carboxylic acid due to the inductive effect of the chlorine atom. Other characteristic bands would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and various C=C and C=N stretching vibrations of the quinoline ring system (in the 1400-1600 cm⁻¹ region). mdpi.com

For the NMR spectrum , theoretical predictions of ¹H and ¹³C chemical shifts are highly valuable for structure confirmation. The protons on the quinoline and phenyl rings would resonate in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 3-position of the quinoline ring is expected to be significantly deshielded due to the anisotropic effect of the adjacent carbonyl group. Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (often in the range of 165-175 ppm). Computational studies on similar quinoline derivatives have demonstrated a strong correlation between calculated and experimental NMR data. nih.gov

The three-dimensional structure of this compound is defined by the relative orientation of the phenyl group at the 2-position and the carbonyl chloride group at the 4-position with respect to the quinoline core. The key dihedral angle is that between the plane of the phenyl ring and the quinoline ring system.

Due to steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline ring, a completely planar conformation is energetically unfavorable. X-ray crystallography studies on the related compound 2-(4-methylphenyl)quinoline-4-carboxylic acid have shown a dihedral angle of 25.29(7)° between the toluene (B28343) and quinoline mean planes. youtube.com DFT geometry optimization calculations on similar phenyl quinoline structures also predict a non-planar arrangement, with the dihedral angle often decreasing slightly in the gas-phase optimized structure compared to the solid-state crystal structure. mdpi.com

The carbonyl chloride group at the 4-position also has rotational freedom. Theoretical calculations can map the potential energy surface as a function of the rotation around the C4-C(O)Cl bond to identify the most stable conformer(s) and the energy barriers for interconversion. It is likely that the most stable conformation would involve the carbonyl group being twisted out of the plane of the quinoline ring to minimize steric interactions with the hydrogen atom at the 5-position.

Reaction Mechanism Elucidation

Theoretical studies are crucial for understanding the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

The formation of this compound from its parent carboxylic acid is a key transformation. This reaction is typically achieved using reagents like thionyl chloride (SOCl₂). chemguide.co.uk While specific theoretical studies on the catalytic pathway for this particular substrate are scarce, the general mechanism for the conversion of carboxylic acids to acyl chlorides with thionyl chloride is well-understood through computational studies. youtube.comchemistrysteps.com

The reaction proceeds through a multi-step mechanism:

The carboxylic acid oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride. youtube.com

A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org

The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate. youtube.com

This leads to the collapse of the tetrahedral intermediate, with the departure of sulfur dioxide (SO₂) and a chloride ion, which subsequently abstracts the proton from the initial adduct to form HCl. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. youtube.comyoutube.com

Theoretical calculations can model the energy profile of this entire pathway, confirming the roles of intermediates and the feasibility of the proposed steps.

Each step in the reaction mechanism proceeds through a transition state, which represents the highest energy point along the reaction coordinate for that step. Computational chemistry allows for the precise location and characterization of these transition states. youtube.com

For the reaction of a carboxylic acid with thionyl chloride, two distinct transition states are involved. youtube.com The first corresponds to the initial attack of the carboxylic acid on thionyl chloride, and the second corresponds to the nucleophilic attack of the chloride ion on the chlorosulfite intermediate. youtube.com

Table 2: Key Theoretical Aspects of the Carboxylic Acid to Acyl Chloride Conversion

| Reaction Step | Key Species | Theoretical Insights |

| 1. Activation | Carboxylic Acid + SOCl₂ | Formation of a chlorosulfite intermediate. The transition state involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom. |

| 2. Substitution | Chlorosulfite Intermediate + Cl⁻ | Nucleophilic acyl substitution. The transition state involves the attack of the chloride ion on the carbonyl carbon and the simultaneous or subsequent departure of the leaving group. |

By calculating the activation enthalpies for these transition states, chemists can understand the kinetics of the reaction and why heating is often required to facilitate the conversion. youtube.com These theoretical models provide a detailed, dynamic picture of the reaction that is often inaccessible through experimental means alone.

Computational Modeling of Molecular Interactions

Docking and Ligand-Binding Studies (focus on theoretical principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). The primary goal is to forecast the binding mode and affinity of the ligand-receptor complex. This process is fundamental in structure-based drug design, where understanding these interactions is key to developing potent and selective therapeutic agents.

The theoretical principle of molecular docking involves two main components: a search algorithm and a scoring function.

Search Algorithm: The algorithm systematically explores the vast conformational space of both the ligand and, in some cases, the receptor's binding site. It generates a multitude of possible binding poses by rotating and translating the ligand within the active site. For flexible ligands like derivatives of 2-phenylquinoline, the algorithm also samples different conformations of the molecule by rotating its single bonds. More advanced methods, such as induced-fit docking (IFD), allow for flexibility in the receptor's side chains, simulating the conformational changes that can occur upon ligand binding. mdpi.com

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (or free energy of binding). These functions are mathematical models that calculate a score based on the intermolecular interactions between the ligand and the receptor. Key interactions that contribute to the score include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, such as the phenyl and quinoline rings. nih.govfrontiersin.org

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

The output of a docking study is typically a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. The associated scores provide a semi-quantitative prediction of binding affinity, often expressed in units like kcal/mol. nih.gov

In studies involving 2-phenylquinoline derivatives, docking has been used to investigate their potential as inhibitors for various enzymes. For instance, 2-phenyl quinoline-4-carboxamide derivatives have been docked into the active sites of bacterial and fungal proteins to predict their binding interactions and rationalize their antimicrobial activity. researchgate.net Similarly, derivatives of 2-phenylquinoline-4-carboxylic acid were studied as potential histone deacetylase (HDAC) inhibitors, where docking helped elucidate how the quinoline scaffold fits into the enzyme's active site. nih.govfrontiersin.org These theoretical studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent analogs.

| Parameter | Description | Relevance in Ligand-Binding Studies |

|---|---|---|

| Target Receptor | The specific protein or macromolecule being investigated (e.g., PI3Kα, S. aureus proteins). mdpi.comresearchgate.net | Defines the biological context and the binding site for the simulation. |

| Binding Affinity Score | A numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. nih.gov | Used to rank different ligands or binding poses; a lower (more negative) score generally indicates stronger binding. |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form significant interactions (e.g., H-bonds, hydrophobic contacts) with the ligand. mdpi.com | Identifies the molecular basis of binding and helps validate the docking pose against experimental data. |

| Interaction Types | The nature of the chemical interactions observed (e.g., Hydrogen Bonds, Hydrophobic, Pi-Pi Stacking). researchgate.net | Provides a qualitative understanding of the forces driving complex formation and guides chemical modifications to improve affinity. |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulation is a computational method that calculates the time-dependent motion of a molecular system, providing a detailed picture of conformational changes and molecular flexibility. The primary application discussed here is conformational sampling, which is the exploration of the different three-dimensional arrangements (conformations) that a molecule can adopt at a given temperature.

The theoretical basis of MD simulations lies in solving Newton's equations of motion for a system of atoms and molecules. The key components of an MD simulation setup are:

A Force Field: A set of mathematical functions and parameters that describes the potential energy of the system as a function of its atomic coordinates. Force fields like Amber are commonly used and include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Initial Coordinates: An initial 3D structure of the molecule, often placed in a simulation box filled with an explicit solvent, such as water, to mimic physiological conditions. nih.gov

Simulation Engine: Software (e.g., Amber16) that integrates the equations of motion in discrete time steps (typically on the order of femtoseconds) to generate a trajectory of the system's atomic positions and velocities over time. nih.gov

The process begins with an energy minimization step to relax the initial structure, followed by a gradual heating and equilibration phase to bring the system to the desired temperature and pressure. nih.gov The final "production" phase involves running the simulation for an extended period (nanoseconds to microseconds) to sample the conformational landscape. mdpi.com

For a flexible molecule, the potential energy surface has many local minima, each corresponding to a stable or semi-stable conformation. Standard MD simulations can sometimes become trapped in a low-energy minimum, failing to cross the energy barriers required to sample other relevant conformations. To address this, enhanced sampling techniques are often employed:

Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface by adding a bias potential, which effectively lowers the energy barriers between conformational states, allowing for more efficient exploration of the conformational space. nih.gov

Replica Exchange MD (REMD): Multiple simulations of the system (replicas) are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are exchanged, allowing conformations from high-temperature simulations (which can easily cross energy barriers) to be sampled at lower temperatures. mdpi.com

Metadynamics: This technique discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential, pushing the simulation to explore new regions of the conformational landscape. unimi.it

By analyzing the resulting trajectory, researchers can identify the most populated conformational states, understand the transitions between them, and calculate thermodynamic properties, providing a comprehensive view of the molecule's dynamic behavior in solution. mdpi.comnih.gov This information is invaluable for understanding how a molecule like this compound or its derivatives might adapt their shape to fit into a receptor's binding site.

| Stage | Purpose | Key Parameters & Considerations |

|---|---|---|

| System Setup | Prepare the initial state of the molecular system. | Choice of force field (e.g., Amber), solvent model (e.g., TIP3P water), simulation box size. nih.gov |

| Minimization & Equilibration | Relax the system to remove steric clashes and bring it to the target temperature and pressure. | Use of thermostats (e.g., Langevin) and barostats (e.g., Berendsen) to control temperature and pressure. nih.gov |

| Production Run | Generate a trajectory of the molecule's motion over a significant timescale. | Simulation time (ns to μs), time step (e.g., 2 fs), application of bond constraints (e.g., SHAKE algorithm). nih.govmdpi.com |

| Analysis | Extract meaningful information about conformational preferences from the trajectory. | Clustering algorithms to group similar structures, Principal Component Analysis (PCA) to identify major motions, calculation of free energy landscapes. nih.gov |

Future Research Trajectories

Sustainable and Green Synthetic Approaches for Quinoline-4-carbonyl chlorides

Future research will prioritize the development of environmentally benign and economically viable methods for synthesizing quinoline-4-carbonyl chlorides. This involves optimizing existing protocols and inventing novel synthetic pathways that adhere to the principles of green chemistry.

A primary focus will be on the greening of established synthetic routes to 2-phenylquinoline-4-carboxylic acid, the immediate precursor. Traditional methods like the Doebner and Pfitzinger reactions, while effective, often involve harsh conditions and generate significant waste. nih.govwikipedia.org Research is moving towards the use of recyclable catalysts, such as phosphotungstic acid and various nanocatalysts, which can be easily recovered and reused, thereby minimizing waste and cost. mdpi.comnih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is another key area. nih.govresearchgate.net Furthermore, applying green chemistry metrics such as atom economy and E-factor will be crucial in evaluating and comparing the sustainability of different synthetic approaches. acs.orgnih.govyoutube.comscranton.edu

The conversion of the carboxylic acid to the carbonyl chloride also presents opportunities for green innovation. While traditional reagents like thionyl chloride are effective, they produce corrosive byproducts. mdpi.com Future work could explore solid-supported chlorinating agents or catalytic methods that avoid the use of stoichiometric, hazardous reagents.

The following table summarizes potential green improvements for the synthesis of 2-phenylquinoline-4-carbonyl chloride:

| Synthetic Step | Traditional Method | Future Green Approach | Key Advantages |

| Quinoline (B57606) Core Synthesis | Doebner/Pfitzinger Reactions with strong acids/bases | Use of recyclable nanocatalysts or solid acids. mdpi.comnih.govacs.org | Catalyst reusability, milder reaction conditions, reduced waste. |

| Reaction Medium | Organic solvents | Solvent-free conditions or green solvents (e.g., water, ethanol). nih.govresearchgate.net | Reduced environmental impact, lower cost. |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound. benthamdirect.com | Faster reaction times, improved energy efficiency. |

| Chlorination | Thionyl chloride (SOCl₂) | Solid-supported chlorinating agents, catalytic conversion. | Reduced corrosive byproducts, easier purification. |

Exploration of Unconventional Reactivity and Novel Functionalizations

Beyond its traditional role as a reactive acylating agent, future research will delve into the unconventional reactivity of this compound and its derivatives. A major avenue of exploration lies in the direct functionalization of the quinoline core through C-H activation. mdpi.comresearchgate.net This powerful strategy allows for the selective introduction of new functional groups at various positions on the heterocyclic ring, bypassing the need for pre-functionalized starting materials and thus improving atom and step economy. nih.gov

Mechanistic studies will be vital to understand the regioselectivity of these C-H functionalization reactions, with computational studies providing insights into the reaction pathways. researchgate.netrsc.orgresearchgate.net The N-oxide of the quinoline moiety can be employed as a directing group to facilitate selective functionalization at the C2 and C8 positions. researchgate.net Future work could explore the direct C-H functionalization of the 2-phenylquinoline (B181262) scaffold, both on the quinoline core and the phenyl substituent, to generate libraries of novel compounds with diverse substitution patterns.

Another area of interest is the exploration of photochemical reactions. rsc.orgresearchgate.netmdpi.com Visible-light photocatalysis offers a green and efficient way to initiate novel transformations, such as dearomative cycloadditions, which can rapidly build molecular complexity and create three-dimensional structures from the planar quinoline scaffold. rsc.org

Development of New Catalytic Transformations

The development of novel catalytic transformations utilizing this compound as a key substrate is a promising research direction. The reactive carbonyl chloride group is an excellent handle for a variety of catalytic cross-coupling reactions.

Future research could focus on developing new palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, using the carbonyl chloride moiety to introduce diverse substituents at the 4-position of the quinoline ring. nih.gov This would provide efficient access to a wide range of functionalized 2-phenylquinolines. Furthermore, the development of acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by transition metal complexes like ruthenium pincer complexes, offers a sustainable route to quinoline derivatives and could be adapted for transformations involving the 2-phenylquinoline scaffold. rsc.org

The quinoline nitrogen itself can act as a directing group in catalytic C-H activation reactions, and future work could explore the development of catalysts that can selectively functionalize specific C-H bonds in the presence of the carbonyl chloride group. nih.gov This would enable the late-stage functionalization of complex molecules containing the 2-phenylquinoline-4-carbonyl moiety.

The following table outlines potential catalytic transformations for future exploration:

| Catalytic Transformation | Substrate | Potential Products | Significance |

| Palladium-Catalyzed Cross-Coupling | This compound | 4-Aryl, 4-alkenyl, 4-alkynyl substituted 2-phenylquinolines | Rapid diversification of the quinoline scaffold. nih.govacs.org |

| C-H Activation/Functionalization | 2-Phenylquinoline derivatives | C-H functionalized 2-phenylquinolines at various positions | Atom- and step-economical synthesis of novel derivatives. mdpi.comnih.gov |

| Photocatalysis | 2-Phenylquinoline derivatives | Complex polycyclic and 3D molecules | Access to novel molecular architectures under mild conditions. rsc.orgresearchgate.netrsc.org |

| Acceptorless Dehydrogenative Coupling | Precursors to 2-phenylquinoline | Highly substituted 2-phenylquinolines | Sustainable synthesis with water and hydrogen as byproducts. rsc.org |

Advanced Materials Science Applications

The unique photophysical and electronic properties of the 2-phenylquinoline scaffold make it a promising building block for advanced materials. Future research will focus on the synthesis and characterization of novel materials derived from this compound for applications in optoelectronics and sensing.

One of the most exciting areas is the development of materials for organic light-emitting diodes (OLEDs). Quinoline derivatives are known to be useful in this field, and there is significant potential for 2-phenylquinoline-based compounds to act as emitters or hosts in OLED devices. rsc.org A particularly promising avenue is the design of materials exhibiting thermally activated delayed fluorescence (TADF), which can achieve near-100% internal quantum efficiency in OLEDs. researchgate.netnih.govresearchgate.netrsc.org The rigid structure and tunable electronic properties of the 2-phenylquinoline core make it an excellent candidate for incorporation into novel TADF emitters.

The development of fluorescent sensors is another key application area. The quinoline moiety is known to exhibit fluorescence that can be modulated by the presence of specific analytes. By functionalizing the this compound with various recognition units, it is possible to create highly selective and sensitive sensors for metal ions, anions, or biologically relevant molecules.

Furthermore, the incorporation of 2-phenylquinoline-4-carboxylic acid, derived from the carbonyl chloride, into metal-organic frameworks (MOFs) represents a burgeoning field of research. rsc.orgresearchgate.netnih.govresearchgate.netsamipubco.com These porous crystalline materials have applications in gas storage, separation, and catalysis. The nitrogen atom and carboxylic acid group of the ligand can coordinate to metal ions, leading to the formation of novel MOF architectures with tailored properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2-phenylquinoline-4-carbonyl chloride?

The synthesis typically involves converting 2-phenylquinoline-4-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). Key steps include:

- Refluxing the carboxylic acid with excess thionyl chloride at 80°C for 2 hours.

- Removing residual SOCl₂ under argon flow.

- Purifying the product via flash chromatography (30 g silica gel, 10% ethyl acetate in dichloromethane) . Table 1: Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| SOCl₂ | 80°C | 2 hr | 38.8% |

Q. What purification techniques are recommended for isolating this compound?

Flash chromatography with a silica gel stationary phase and dichloromethane/ethyl acetate (9:1 v/v) eluent is effective. Crystallization in dichloromethane/ethanol further enhances purity .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirm structural integrity (e.g., δ 3.85 ppm for methoxy groups in derivatives).

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ = 355.4 for carboxamide derivatives).

- X-ray crystallography : Resolve molecular geometry (applied to analogous quinoline derivatives) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and personal protective equipment (gloves, lab coat).

- Avoid inhalation, skin contact, or ingestion; rinse exposed areas with water for 15 minutes.

- Store in airtight containers, away from ignition sources, and ensure access to emergency showers/eye wash stations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Test alternatives to dichloromethane (e.g., toluene) for better solubility.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate acyl chloride formation.

- Reaction monitoring : Use TLC or in-situ IR to track progress and minimize side reactions. Table 2: Optimization Variables

| Variable | Impact |

|---|---|

| Solvent | Affects reaction rate and byproduct formation |

| Catalyst | Reduces reaction time |

| Temperature | Higher temps may degrade sensitive groups |

Q. How to analyze and resolve byproducts formed during synthesis?

- LC-MS : Identify impurities via mass fragmentation patterns.

- Column chromatography : Separate byproducts using gradient elution.

- Computational modeling : Predict reactivity pathways (e.g., DFT calculations for intermediates) .

Q. What computational methods predict the reactivity of this compound?

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.

- Molecular docking : Predict binding affinity for biological targets (e.g., enzymes) .

Q. How to design experiments to evaluate the biological activity of derivatives?

- Antimicrobial assays : Test against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols.

- Anticancer screening : Use cell viability assays (e.g., MTT) on cancer cell lines.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) and correlate with activity .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Optimize stirring efficiency and heat distribution.

- Continuous flow chemistry : Improve reproducibility and reduce reaction time .